molecular formula C19H18Cl3N3O3S B2517039 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1321742-72-6

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2517039
CAS No.: 1321742-72-6
M. Wt: 474.78
InChI Key: FRVPKJFKNCKVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H18Cl3N3O3S and its molecular weight is 474.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic pathways and chemical properties for compounds related to the chemical structure , focusing on benzothiazole derivatives and their applications. For instance, the synthesis and activity of benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline were explored, showcasing the potential anti-inflammatory properties of these compounds across different concentrations, with specific compounds showing no adverse effect on myocardial function (Lynch et al., 2006). Additionally, experimental and theoretical studies have demonstrated the efficacy of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions, indicating their potential in materials science and engineering (Hu et al., 2016).

Biological Applications

The biological activity of related compounds has been extensively studied, including their potential as antiallergy agents, inhibitors for specific enzymes, and antimicrobial agents. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives were identified as potent, orally active antiallergy agents, indicating the therapeutic potential of benzothiazole derivatives (Hargrave et al., 1983). Similarly, novel inhibitors of stearoyl-CoA desaturase-1 were discovered, highlighting the role of thiazolyl derivatives in developing treatments for metabolic disorders (Uto et al., 2009).

Antimicrobial and Antioxidant Studies

The antimicrobial and antioxidant properties of benzothiazole derivatives have also been explored, revealing their potential in combating microbial infections and oxidative stress. For instance, the synthesis and antimicrobial activity of novel heterocyclic compounds, including benzothiazole derivatives, have been reported, showcasing their effectiveness against various bacterial and fungal strains (Patel et al., 2015). Moreover, a method for measuring antioxidant activity using a benzothiazole derivative was developed, enabling the monitoring of antioxidant capacity in wines, which emphasizes the versatility of these compounds in analytical chemistry and food science (Fogliano et al., 1999).

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

As with any chemical compound, it’s important to handle thiazole with care. The safety information for a similar compound, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine, indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that thiazole derivatives will continue to be a focus of research in the future .

Properties

IUPAC Name

2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S.ClH/c1-23(2)5-6-24(18(25)12-4-3-11(20)7-13(12)21)19-22-14-8-15-16(27-10-26-15)9-17(14)28-19;/h3-4,7-9H,5-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVPKJFKNCKVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.